p-Lacto-N-hexaose (pLNH)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

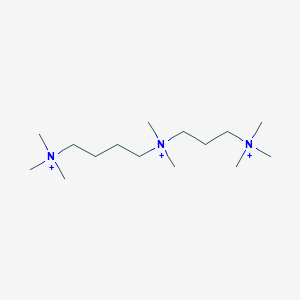

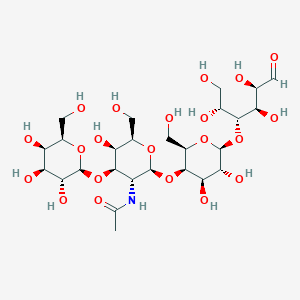

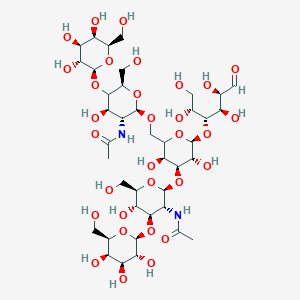

P-Lacto-N-hexaose (pLNH) is a type of oligosaccharide, which is a carbohydrate molecule made up of a small number of simple sugars. It is a product of lactose, a disaccharide found in milk, and is a component of human milk oligosaccharides (HMOs). HMOs are complex carbohydrates that are only found in breast milk, and pLNH is one of the most abundant types of HMOs.

Aplicaciones Científicas De Investigación

Isolation and Structural Elucidation

- p-Lacto-N-hexaose (pLNH) and its derivatives have been isolated from human milk, providing insights into their structures. These oligosaccharides, including fucosyllacto-N-hexaose and sialyl fucosyllacto-N-hexaose, have been characterized using techniques like borate paper electrophoresis and glycosidase digestion (Yamashita, Tachibana, & Kobata, 1977).

Chemical Synthesis

- The first synthesis of pLNH, using a convergent strategy, has been accomplished. This synthetic approach is significant for understanding the complex structures of human milk oligosaccharides (Bandara, Stine, & Demchenko, 2019).

Tumor-Associated Antigens

- Synthesized derivatives of pLNH, such as di- and trifucosylated para-lacto-N-hexaose, have been linked to tumor-associated antigens. These structures, present in human milk, show potential in cancer research (Nilsson, Lönn, & Norberg, 1991).

High-Performance Liquid Chromatography (HPLC) Characterization

- The use of HPLC and proton NMR spectroscopy has been instrumental in characterizing lacto-N-hexaose and its fucosylated derivatives from human milk. This helps in understanding the structural composition of these complex sugars (Dua, Goso, Dube, & Bush, 1985).

Application in Microbial Metabolism

- pLNH's metabolic pathway involving N-acetylhexosamine 1-kinase has been identified in Bifidobacterium longum, which suggests its role in intestinal colonization and interaction with human milk oligosaccharides (Nishimoto & Kitaoka, 2007).

Binding to Helicobacter pylori

- Lacto-N-difucohexaose I, a derivative of pLNH, has been synthesized for its potential to bind to Helicobacter pylori, indicating its relevance in studying bacterial pathogenesis and host-microbe interactions (Miyazaki, Sato, Furukawa, & Ajisaka, 2010).

Chemoenzymatic Synthesis

- The chemoenzymatic synthesis of pLNH combines chemical and enzymatic methods, demonstrating the complexity of human milk oligosaccharides and providing avenues for detailed structural studies (Ooi et al., 2022).

Propiedades

IUPAC Name |

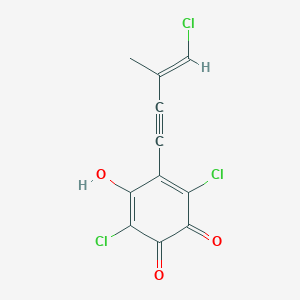

N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5S,6R)-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H68N2O31/c1-10(50)41-19-26(59)32(18(9-49)68-36(19)72-34-24(57)16(7-47)66-39(29(34)62)69-31(13(53)4-44)21(54)12(52)3-43)70-40-30(63)35(25(58)17(8-48)67-40)73-37-20(42-11(2)51)33(23(56)15(6-46)64-37)71-38-28(61)27(60)22(55)14(5-45)65-38/h3,12-40,44-49,52-63H,4-9H2,1-2H3,(H,41,50)(H,42,51)/t12-,13+,14+,15+,16+,17+,18+,19+,20+,21+,22-,23+,24-,25-,26+,27-,28+,29+,30+,31?,32+,33+,34-,35-,36-,37-,38-,39-,40-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBUKBMAGFHJXMR-CFKMSTDISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)NC(=O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)OC([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)NC(=O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H68N2O31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745488 |

Source

|

| Record name | p-Lacto-N-hexaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1073.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64331-48-2 |

Source

|

| Record name | p-Lacto-N-hexaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.